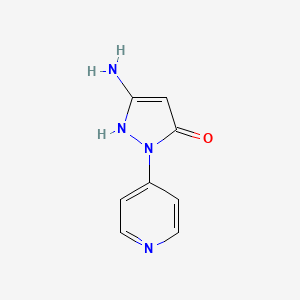![molecular formula C16H16N2O3 B13675457 2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a pyridine ring fused with an imidazole ring, along with methoxy groups attached to the phenyl and pyridine rings. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction proceeds through a cyclization process to form the imidazo[1,2-a]pyridine core. The reaction conditions often include heating and the use of polar solvents such as ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde derivatives, while reduction of the imidazo[1,2-a]pyridine core can produce dihydroimidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine
- 3-(4-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
- 2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine
Uniqueness
2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H16N2O3 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H16N2O3/c1-19-12-6-7-18-10-13(17-16(18)9-12)11-4-5-14(20-2)15(8-11)21-3/h4-10H,1-3H3 |
InChI-Schlüssel |
OXGKRKQCVDDQRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13675403.png)
![5-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13675404.png)
![6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675406.png)

![[2-(Methoxymethoxy)ethyl]benzene](/img/structure/B13675431.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13675462.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)



